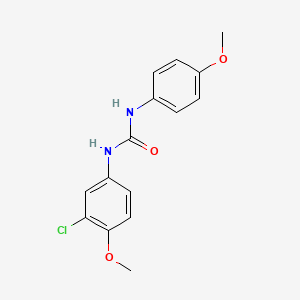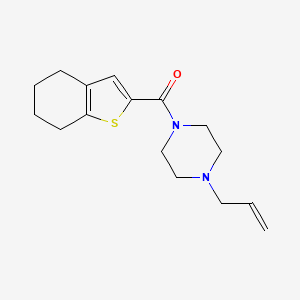
N-(3-chloro-4-methoxyphenyl)-N'-(4-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-N'-(4-methoxyphenyl)urea, commonly known as CMU, is a synthetic compound that has gained significant attention in the field of scientific research. CMU is a urea derivative that has been extensively studied for its potential therapeutic applications.
作用機序
The exact mechanism of action of CMU is not fully understood. However, studies have suggested that CMU exerts its effects by inhibiting the activity of certain enzymes and signaling pathways involved in cellular processes. CMU has been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in the inflammatory response. CMU has also been reported to inhibit the activity of STAT3, a signaling pathway that is frequently activated in cancer cells.
Biochemical and Physiological Effects
CMU has been shown to have several biochemical and physiological effects. Studies have reported that CMU can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. CMU has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, CMU has been reported to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using CMU in lab experiments is its ease of synthesis. CMU can be synthesized using a straightforward method, and the resulting product is relatively pure. Additionally, CMU has been shown to have low toxicity, making it a safe compound to work with in lab experiments. However, one of the main limitations of using CMU in lab experiments is its limited solubility in water. This can make it challenging to work with, especially when conducting in vitro experiments.
将来の方向性
Several future directions for CMU research have been proposed. One potential direction is to investigate the potential of CMU as a therapeutic agent for the treatment of cancer. Studies have shown that CMU exhibits anti-tumor activity, making it a potential candidate for cancer therapy. Another potential direction is to investigate the neuroprotective effects of CMU further. Studies have reported that CMU has a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to investigate the potential of CMU as an anti-inflammatory and antiviral agent.
Conclusion
In conclusion, CMU is a synthetic compound that has gained significant attention in the field of scientific research. CMU has been extensively studied for its potential therapeutic applications, including anti-inflammatory, antitumor, and antiviral activities. CMU has also been shown to have several biochemical and physiological effects, including the induction of apoptosis and the reduction of pro-inflammatory cytokine production. Although CMU has several advantages as a research compound, such as its ease of synthesis and low toxicity, it also has limitations, such as its limited solubility in water. Nonetheless, several future directions for CMU research have been proposed, including investigating its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases.
合成法
CMU can be synthesized using a straightforward method that involves the reaction of 3-chloro-4-methoxyaniline and 4-methoxyphenyl isocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst under controlled conditions. The resulting product is then purified using various techniques, including recrystallization and chromatography.
科学的研究の応用
CMU has been extensively studied for its potential therapeutic applications. Several studies have reported that CMU exhibits anti-inflammatory, antitumor, and antiviral activities. CMU has also been shown to have an inhibitory effect on the proliferation of cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-12-6-3-10(4-7-12)17-15(19)18-11-5-8-14(21-2)13(16)9-11/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQBXYRXWWERSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-acetyl-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5316389.png)
![2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5316395.png)
![3-amino-N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5316412.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5316422.png)

![2-chloro-5-[5-(2-{6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5316442.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5316447.png)

![2-[2,5-dimethyl-3-(2-nitrovinyl)-1H-pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5316456.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5316457.png)
![methyl 2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5316463.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide](/img/structure/B5316464.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5316469.png)
![5-({2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrol-3-yl}methylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5316476.png)